molecular formula C18H23N5O B2367574 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320221-39-2

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2367574
CAS No.: 2320221-39-2
M. Wt: 325.416
InChI Key: VUDKFFSVNKJIPZ-UHFFFAOYSA-N
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Description

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . Pyrimidine, which is an integral part of DNA and RNA, imparts diverse pharmacological properties .


Synthesis Analysis

Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .


Molecular Structure Analysis

The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions .

Scientific Research Applications

Antiviral Applications

Pyrimidine derivatives have been shown to possess significant antiviral activities. One study revealed that certain cyclobutyl and cyclopentyl substituted pyrimidine derivatives exhibit improved potency against influenza virus types A and B. The antiviral efficacies were influenced by the substitution patterns on the pyrimidine ring, indicating potential for topical treatment of influenza virus infections (Hisaki et al., 1999).

Antiretroviral Activities

Another research highlighted the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating poor activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. This suggests their potential application as antiretroviral agents (Hocková et al., 2003).

DNA Repair Mechanisms

Pyrimidine derivatives also play a crucial role in DNA repair mechanisms. Research on DNA photolyase, which repairs DNA by utilizing visible light to break the cyclobutane ring of pyrimidine dimers, underscores the biological importance of pyrimidine structures in maintaining genomic integrity (Sancar, 1994).

Antitumor Applications

Modifications of 2,4-diaminopyrimidine derivatives, initially developed as antiviral agents, into antitumor agents have been reported. These modifications include introducing an amino group at C-5 on the pyrimidine ring and altering the alkyl group and ring size of the cycloalkyl group. Some compounds exhibited potent activity towards P-388 leukemia and specific inhibition for the EGFR protein kinase, indicating their potential as antitumor agents (Kimura et al., 2006).

Synthesis Methodologies

The synthesis of new sulfanyl pyrimidin-4(3H)-one and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives under conventional and heterogeneous conditions has been explored. These compounds display a wide spectrum of biological activities, showcasing the versatility of pyrimidine derivatives in drug development (Bassyouni & Fathalla, 2013).

Properties

IUPAC Name

4-cyclobutyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-3-15(4-1)16-11-17(22-13-21-16)24-12-14-5-9-23(10-6-14)18-19-7-2-8-20-18/h2,7-8,11,13-15H,1,3-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDKFFSVNKJIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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